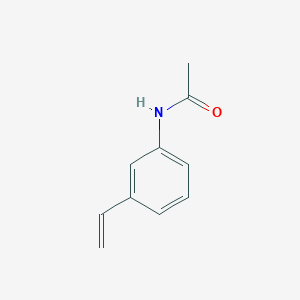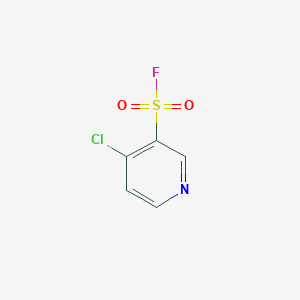
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide is a compound that features both cyclopropylamino and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate imidazole precursor with a cyclopropylamine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various alkylated imidazole products .
Scientific Research Applications
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the cyclopropylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid
- 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanol
- 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butyl chloride
Uniqueness
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for various applications .
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-imidazol-1-ylbutanamide |
InChI |
InChI=1S/C10H16N4O/c11-10(15)9(13-8-1-2-8)3-5-14-6-4-12-7-14/h4,6-9,13H,1-3,5H2,(H2,11,15) |
InChI Key |
HZATWEXEDZSWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(CCN2C=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)

